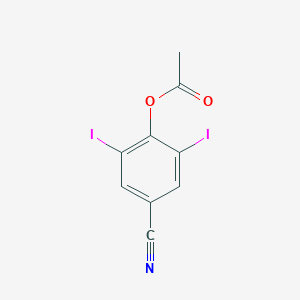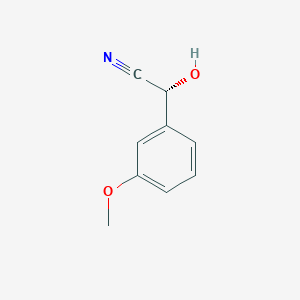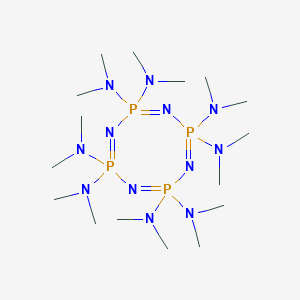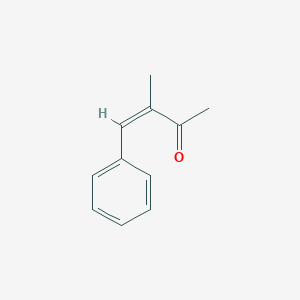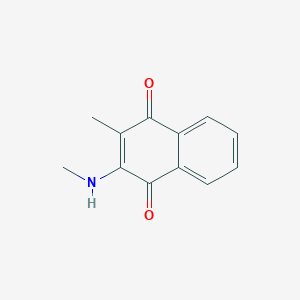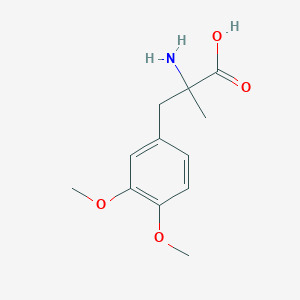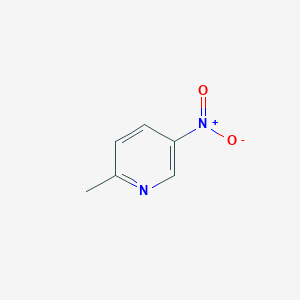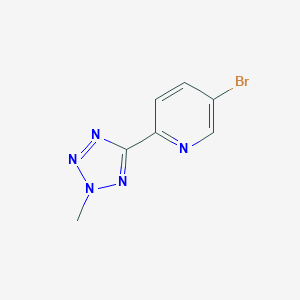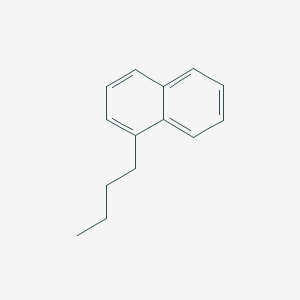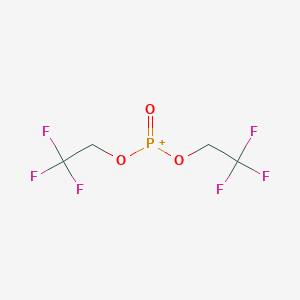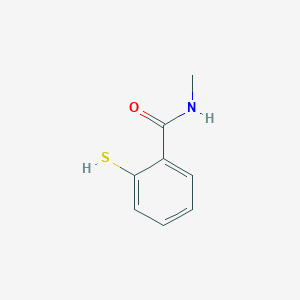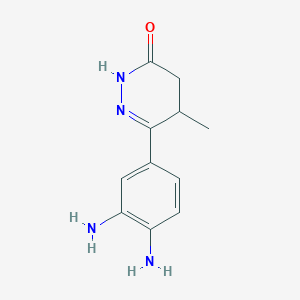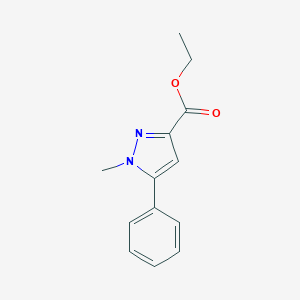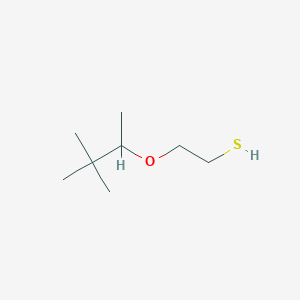
2-(beta-Mercaptoethoxy)-3,3-dimethylbutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(beta-Mercaptoethoxy)-3,3-dimethylbutane, also known as tert-butylthioethanol, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a thiol derivative of tert-butanol and is widely used in various fields, including organic synthesis, biochemistry, and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
2-(beta-Mercaptoethoxy)-3,3-dimethylbutane has several potential applications in scientific research. It is commonly used as a reducing agent in organic synthesis reactions, where it can reduce various functional groups such as ketones, aldehydes, and nitro groups. Additionally, this compound can be used as a thiol protecting group in peptide synthesis, where it can protect cysteine residues from oxidation during peptide bond formation. In biochemistry, 2-(beta-Mercaptoethoxy)-3,3-dimethylbutane is used as a reducing agent for disulfide bonds in proteins and as a thiol blocking agent in enzyme assays. In medicinal chemistry, this compound has been investigated for its potential as a drug delivery system and as a precursor for radiolabeled compounds for imaging studies.
Wirkmechanismus
The mechanism of action of 2-(beta-Mercaptoethoxy)-3,3-dimethylbutane is primarily related to its thiol group. This compound can act as a reducing agent by donating electrons to other molecules, which can lead to the formation of new chemical bonds. Additionally, the thiol group can form covalent bonds with other molecules, such as proteins, which can alter their function. The unique properties of this compound make it a valuable tool in various scientific fields.
Biochemische Und Physiologische Effekte
2-(beta-Mercaptoethoxy)-3,3-dimethylbutane has been shown to have several biochemical and physiological effects. In biochemistry, this compound can interact with proteins and enzymes, altering their function and activity. In physiology, 2-(beta-Mercaptoethoxy)-3,3-dimethylbutane has been shown to have antioxidant properties, which can protect cells from oxidative damage. Additionally, this compound has been investigated for its potential as a neuroprotective agent, where it can protect neurons from damage caused by various neurotoxins.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(beta-Mercaptoethoxy)-3,3-dimethylbutane in lab experiments include its high yield, ease of synthesis, and unique properties. This compound can be used as a reducing agent, thiol blocking agent, and thiol protecting group, making it a versatile tool in various scientific fields. However, there are also limitations to using this compound, including its potential toxicity and the need for proper handling and storage. Additionally, the thiol group can react with other molecules, leading to unwanted side reactions or interference with experimental results.
Zukünftige Richtungen
There are several future directions for research involving 2-(beta-Mercaptoethoxy)-3,3-dimethylbutane. One potential area of interest is the development of new drug delivery systems using this compound. Additionally, the use of 2-(beta-Mercaptoethoxy)-3,3-dimethylbutane in imaging studies could be investigated further, particularly in the development of radiolabeled compounds for PET or SPECT imaging. Finally, the potential neuroprotective properties of this compound could be explored further, particularly in the treatment of neurodegenerative diseases such as Alzheimer's or Parkinson's. Overall, the unique properties of 2-(beta-Mercaptoethoxy)-3,3-dimethylbutane make it a valuable tool in various scientific fields, and further research is needed to fully explore its potential applications.
Synthesemethoden
The synthesis of 2-(beta-Mercaptoethoxy)-3,3-dimethylbutane is relatively simple and involves the reaction of tert-butanol with hydrogen sulfide in the presence of a catalyst. The reaction yields 2-(beta-Mercaptoethoxy)-3,3-dimethylbutaneiol, which is then oxidized using hydrogen peroxide to produce 2-(beta-Mercaptoethoxy)-3,3-dimethylbutane. The yield of this reaction is typically high, and the compound can be purified using standard methods such as distillation or chromatography.
Eigenschaften
CAS-Nummer |
10160-73-3 |
|---|---|
Produktname |
2-(beta-Mercaptoethoxy)-3,3-dimethylbutane |
Molekularformel |
C8H18OS |
Molekulargewicht |
162.3 g/mol |
IUPAC-Name |
2-(3,3-dimethylbutan-2-yloxy)ethanethiol |
InChI |
InChI=1S/C8H18OS/c1-7(8(2,3)4)9-5-6-10/h7,10H,5-6H2,1-4H3 |
InChI-Schlüssel |
BAORTNFUUYRNKI-UHFFFAOYSA-N |
SMILES |
CC(C(C)(C)C)OCCS |
Kanonische SMILES |
CC(C(C)(C)C)OCCS |
Synonyme |
2-(1,2,2-Trimethylpropoxy)ethanethiol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



